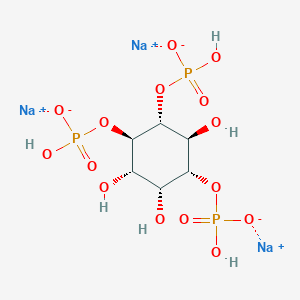![molecular formula C8H12N2OS B13436046 5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrrolidine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the pyrrolidine ring, provides unique chemical properties that can be exploited for various scientific and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a halogenated thiazole reacts with a pyrrolidine derivative in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: The pyrrolidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of 5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(Pyrrolidin-3-yloxy)methyl]-1H-1,2,3,4-tetrazole hydrochloride
- ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
- ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
Uniqueness
5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole is unique due to the presence of both a thiazole ring and a pyrrolidine moiety. This combination provides distinct chemical properties that are not found in similar compounds. The thiazole ring offers potential for various chemical modifications, while the pyrrolidine moiety enhances biological activity and binding specificity.
Propiedades
Fórmula molecular |
C8H12N2OS |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
5-(pyrrolidin-3-yloxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12N2OS/c1-2-9-3-7(1)11-5-8-4-10-6-12-8/h4,6-7,9H,1-3,5H2 |
Clave InChI |
ILCZWHMQUVKOCA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1OCC2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




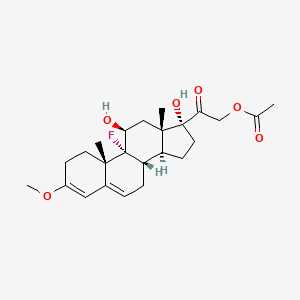


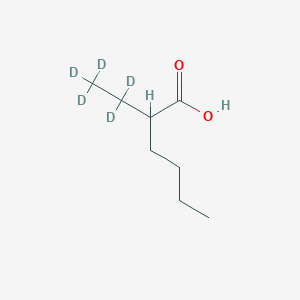
![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)

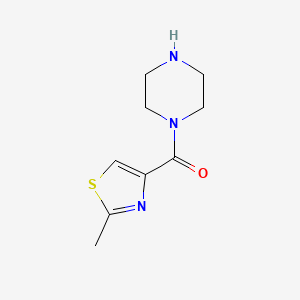

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
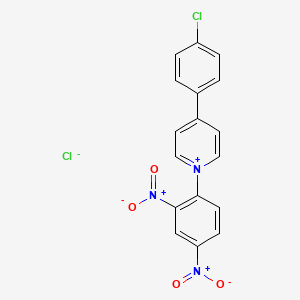
![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
